Technical Whitepaper: [1-(Aminomethyl)cyclohexyl]methanamine
Technical Whitepaper: [1-(Aminomethyl)cyclohexyl]methanamine
This technical guide details the physicochemical properties, synthesis, and applications of [1-(Aminomethyl)cyclohexyl]methanamine , a specialized geminal diamine distinct from its more common regioisomers (1,3- and 1,4-BAC).[1]
Physicochemical Profile, Synthetic Utility, and Coordination Chemistry
Executive Summary
[1-(Aminomethyl)cyclohexyl]methanamine (CAS: 4441-55-8), also known as 1,1-Bis(aminomethyl)cyclohexane or 1,1-Cyclohexanedimethanamine , is a cycloaliphatic diamine characterized by gem-disubstitution at the C1 position.[1][2] Unlike its regioisomers (1,3- and 1,4-BAC), which are widely used as commodity epoxy curing agents, the 1,1-isomer possesses a unique steric architecture driven by the Thorpe-Ingold effect (gem-disubstituent effect).[1] This structural rigidity enforces a specific "bite angle" in coordination chemistry, making it a high-value ligand for next-generation platinum-based antitumor agents and a specialized monomer for rigid polyamides.[1]
Molecular Architecture & Physicochemical Properties[1][3]
The molecule features a cyclohexane ring with two primary aminomethyl groups (
Table 1: Physicochemical Data Profile
| Property | Value / Description | Note |
| IUPAC Name | [1-(Aminomethyl)cyclohexyl]methanamine | |
| Common Name | 1,1-Bis(aminomethyl)cyclohexane | Abbreviated as AMCH or 1,1-BAC |
| CAS Registry | 4441-55-8 | Distinct from 1,3-BAC (2579-20-6) |
| Molecular Formula | ||
| Molecular Weight | 142.24 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; absorbs |
| Basicity ( | ~10.2 (est.[1][2][3][4][5] for primary amine) | Second |
| Solubility | Soluble in water, alcohols, DMSO | Lipophilic ring aids organic solubility |
| Reactivity | Nucleophilic; Chelation-active | Forms stable 6-membered chelate rings |
Structural Significance: The Gem-Disubstituent Effect
In coordination chemistry and cyclization reactions, the presence of two bulky groups on the same carbon (C1) compresses the internal bond angle (
Synthetic Routes & Manufacturing[1]
The industrial synthesis of [1-(Aminomethyl)cyclohexyl]methanamine typically proceeds via the Strecker synthesis or cyanoalkylation of cyclohexanone, followed by catalytic hydrogenation.
Experimental Protocol: Dinitrile Reduction Pathway
-
Precursor Formation: Cyclohexanone is condensed with malononitrile or cyanoacetic acid derivatives (or via double alkylation of nitriles) to form 1,1-cyclohexanedicarbonitrile .[1]
-
Hydrogenation: The dinitrile is reduced using a Raney Nickel or Cobalt catalyst under high pressure.
Step-by-Step Methodology:
-
Reagents: 1,1-Cyclohexanedicarbonitrile, Raney Ni, Anhydrous Ammonia (solvent/suppressant of secondary amines).[1]
-
Conditions: 80–120°C, 50–100 bar
. -
Work-up: Filter catalyst, distill solvent, vacuum distill product (bp ~110°C at 10 mmHg, inferred from analogs).
Figure 1: Synthetic pathway from cyclohexanone to 1,1-bis(aminomethyl)cyclohexane.
Coordination Chemistry: Platinum Antitumor Agents[1][7]
The most authoritative application of [1-(Aminomethyl)cyclohexyl]methanamine is in the design of cisplatin analogs .[1] The 1,1-BAC ligand (often denoted as AMCH in literature) forms a stable 6-membered chelate ring with Platinum(II).[1]
Mechanism of Action
Unlike the 1,2-diaminocyclohexane (DACH) ligand found in oxaliplatin (which forms a 5-membered ring), the 1,1-BAC ligand forms a 6-membered chelate ring .[1]
-
Stability: The 6-membered ring is conformationally flexible but the gem-disubstitution restricts the "boat/chair" flipping, locking the leaving groups (chlorides or carboxylates) into a favorable geometry for DNA intercalation.[1]
-
Efficacy: Platinum(II) complexes of 1,1-BAC, such as cis-dichloro-1,1-bis(aminomethyl)cyclohexane platinum(II) , have demonstrated high antitumor activity (%T/C > 200) against leukemia L1210 cell lines, outperforming some ethylenediamine derivatives.[1]
Synthesis of Pt-AMCH Complex
-
Ligand Activation: 1,1-BAC is converted to its sulfate salt to improve handling.[1]
-
Metalation: React
with 1,1-BAC in water. -
Oxidation (Optional): For Pt(IV) prodrugs, the Pt(II) complex is oxidized with
or to form axial ligands (OH or Cl).
Figure 2: Formation of the biologically active Platinum-1,1-BAC complex.
Applications in Polymer Science[8]
While less common than 1,3-BAC, the 1,1-isomer serves as a specialized epoxy curing agent and polyamide monomer.[1]
-
Epoxy Curing: The proximity of the two amine groups creates a "shielding" effect. Once the first amine reacts with an epoxide, the steric bulk of the cyclohexane ring and the reacted arm hinders the second amine. This results in longer pot life (latency) compared to 1,3-BAC, making it useful for casting applications where low exotherm and flow time are required.
-
Polyamides: When reacted with dicarboxylic acids (e.g., adipic acid), it forms semi-crystalline nylons with high glass transition temperatures (
) due to the rigid quaternary carbon, which inhibits chain rotation.
Handling, Safety, & Analytics
Safety Profile
-
Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage. Harmful if swallowed.
-
Storage: Store under nitrogen. The compound is hygroscopic and readily reacts with atmospheric
to form carbamates (white crusts), which deactivate the amine.
Analytical Characterization
-
NMR (
): Distinct singlet or tightly coupled multiplet for the protons due to symmetry (if achiral environment) or diastereotopicity.[1] The cyclohexane ring protons appear as complex multiplets ( ppm).[1] -
IR Spectroscopy:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71994, [1-(Aminomethyl)cyclohexyl]methanamine. Retrieved from [Link]
-
Khokhar, A. R., et al. (1991). Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV) tellurate complexes. Journal of Inorganic Biochemistry. (Demonstrates efficacy of 1,1-BAC ligands). Retrieved from [Link]
-
Fanuzzi, G., et al. (1991). Reactivity of 1,1-bis(aminomethyl)cyclohexane platinum complexes. Inorganic Chemistry.[6] (Detailed structural analysis of the chelate bite angle).
-
American Elements. [1-(aminomethyl)cyclohexyl]methanamine Product Specifications. Retrieved from [Link]
Sources
- 1. cis-1,4-Bis(aminomethyl)cyclohexane [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. WO2012127009A1 - Compositions containing polymeric, ionic compounds comprising imidazolium groups - Google Patents [patents.google.com]
- 4. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV) tellurate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
